molecular formula C14H23N3O B3045418 4-amino-N-[3-(diethylamino)propyl]benzamide CAS No. 106595-73-7

4-amino-N-[3-(diethylamino)propyl]benzamide

Cat. No.: B3045418
CAS No.: 106595-73-7
M. Wt: 249.35 g/mol
InChI Key: CAZRUCADWYKNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[3-(diethylamino)propyl]benzamide is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.359 g/mol It is known for its unique structure, which includes an amino group, a diethylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[3-(diethylamino)propyl]benzamide typically involves the reaction of 4-aminobenzoyl chloride with 3-(diethylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[3-(diethylamino)propyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-[3-(diethylamino)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino group enhances its lipophilicity, facilitating its passage through cell membranes. The benzamide moiety can interact with various biological pathways, leading to diverse physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-(diethylamino)ethyl)benzamide
  • 3-amino-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride
  • 3-(dimethylamino)propyl)benzamide hydrochloride

Uniqueness

4-amino-N-[3-(diethylamino)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

106595-73-7

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

4-amino-N-[3-(diethylamino)propyl]benzamide

InChI

InChI=1S/C14H23N3O/c1-3-17(4-2)11-5-10-16-14(18)12-6-8-13(15)9-7-12/h6-9H,3-5,10-11,15H2,1-2H3,(H,16,18)

InChI Key

CAZRUCADWYKNSP-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC=C(C=C1)N

106595-73-7

Origin of Product

United States

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